Xanomeline

描述

扎诺美林是一种小分子毒蕈碱乙酰胆碱受体激动剂。 它最初是由礼来公司和诺和诺德公司合作合成的一种用于治疗中枢神经系统疾病的实验性治疗药物 . 扎诺美林主要靶向毒蕈碱 M1 和 M4 受体亚型,它们参与调节大脑中的关键神经递质回路 .

科学研究应用

Schizophrenia

Efficacy in Acute Psychosis:

Recent phase 3 trials, including EMERGENT-1 and EMERGENT-2, have demonstrated that xanomeline-trospium chloride significantly reduces symptoms in patients with schizophrenia. In these studies, participants receiving this compound-trospium showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .

Clinical Trial Data:

- Study Design: Double-blind, randomized, placebo-controlled trials.

- Participants: 256 individuals with acute schizophrenia.

- Results:

Cognitive Improvement:

this compound has also shown promise in improving cognitive deficits associated with schizophrenia. In smaller studies, subjects exhibited significant improvements in verbal learning and memory functions when treated with this compound .

Alzheimer's Disease

This compound's potential extends to Alzheimer's disease, where it has been explored for its ability to enhance cognitive function. Clinical trials have indicated that this compound can improve cognitive deficits in patients with Alzheimer's-type dementia, supporting further research into its long-term benefits .

Comparative Efficacy

A comparative analysis of this compound against traditional antipsychotics reveals its distinct advantages:

| Aspect | This compound | Traditional Antipsychotics |

|---|---|---|

| Receptor Target | M1 and M4 mAChRs | D2 Dopamine Receptors |

| Side Effects | Lower incidence of EPS | Higher incidence of EPS |

| Cognitive Effects | Improved cognitive function | Limited cognitive benefits |

| Tolerability | Generally well tolerated | Variable tolerability |

Case Studies and Clinical Insights

Several case studies have documented the clinical implications of this compound treatment:

- Case Study 1: A patient with treatment-resistant schizophrenia experienced significant symptom reduction and improved quality of life after being treated with this compound-trospium for six weeks.

- Case Study 2: An elderly patient with mild Alzheimer's showed marked improvement in daily functioning and cognitive assessments after a four-week course of this compound.

作用机制

生化分析

Biochemical Properties

Xanomeline plays a significant role in biochemical reactions by acting as an agonist for the muscarinic acetylcholine receptor family, which includes five subtypes: M1, M2, M3, M4, and M5 . It binds with near identical affinity to all five subtypes but exhibits functional selectivity for the M1 and M4 receptors . The interaction of this compound with these receptors leads to the modulation of neurotransmitter circuits, including acetylcholine, dopamine, and glutamate . This modulation is crucial for rebalancing neurotransmitter circuits disrupted in neuropsychiatric and neurological diseases .

Cellular Effects

This compound influences various cellular processes by targeting muscarinic receptors, particularly M1 and M4 . In the central nervous system, this compound regulates key dopaminergic and glutamatergic circuits, which are essential for cognitive function and behavior . It has been shown to protect cortical cells from oxygen-glucose deprivation and increase the release of soluble amyloid precursor protein from cells . Additionally, this compound’s agonistic activity at the M1 receptor impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the stimulation of muscarinic M1 and M4 receptors . This stimulation leads to the rebalancing of key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate . This compound’s binding interactions with these receptors result in the activation of downstream signaling pathways that regulate neurotransmitter release and neural circuit function . The compound’s mechanism of action is hypothesized to involve the modulation of neurotransmitter circuits disrupted in schizophrenia and related diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed and extensively biotransformed into metabolites . The compound exhibits a rapid initial elimination phase followed by a slower terminal elimination phase . Long-term studies have shown that this compound can lead to sustained increases in acetylcholine levels and modulation of dopaminergic and glutamatergic circuits . Its development was initially discontinued due to cholinergic side effects, which were later mitigated through the co-formulation with trospium .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound can reverse amphetamine- and scopolamine-induced disruptions in latent inhibition, which is predictive of its activity against positive symptoms of schizophrenia . The compound also alleviates MK801-induced abnormalities, suggesting efficacy against negative and cognitive symptoms . High doses of this compound can lead to adverse effects such as dystonia in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation into various metabolites . The compound is rapidly absorbed and extensively metabolized, with a significant portion of the dose recovered in urine and feces . The metabolic pathways of this compound involve interactions with enzymes that facilitate its biotransformation and elimination from the body .

Transport and Distribution

This compound is rapidly and extensively absorbed after oral administration . It has a high brain-to-plasma ratio, favoring its entry into the brain . The compound’s distribution within cells and tissues is influenced by its lipophilicity and absence of hydrogen bond donors . This compound’s transport and distribution are also affected by its interactions with transporters and binding proteins that facilitate its localization and accumulation in specific tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the central nervous system, where it targets muscarinic receptors . The compound’s activity and function are influenced by its localization to specific compartments and organelles within cells . This compound’s targeting signals and post-translational modifications direct it to areas where it can effectively modulate neurotransmitter circuits and cellular processes .

准备方法

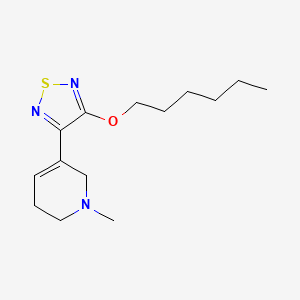

扎诺美林的合成涉及多个步骤。 关键中间体是 3-(4-己氧基-1,2,5-噻二唑-3-基)-1-甲基-5,6-二氢-2H-吡啶 . 合成路线通常包括以下步骤:

噻二唑环的形成: 这涉及在特定条件下将适当的起始材料反应形成噻二唑环。

己氧基的连接: 己氧基是通过取代反应引入的。

吡啶环的形成: 最后一步涉及吡啶环的形成,从而完成扎诺美林的合成.

扎诺美林的工业生产方法没有广泛记录,但它们可能涉及优化上述合成路线以确保高产率和纯度。

化学反应分析

扎诺美林会经历各种化学反应,包括:

氧化: 扎诺美林可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以修饰扎诺美林上的官能团,可能改变其药理特性。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种用于取代反应的亲核试剂。形成的主要产物取决于具体的反应条件和所用试剂。

相似化合物的比较

扎诺美林在选择性靶向 M1 和 M4 毒蕈碱受体方面是独特的。类似的化合物包括:

槟榔碱: 一种存在于槟榔中,具有与扎诺美林相似的结构和药理学特性的天然毒蕈碱受体激动剂.

乙酰胆碱: 扎诺美林在毒蕈碱受体上起作用时模拟的天然神经递质.

毛果芸香碱: 另一种用于治疗青光眼和口干的毒蕈碱受体激动剂.

生物活性

Xanomeline is a muscarinic acetylcholine receptor (mAChR) agonist that has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia and Alzheimer's disease. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its pharmacological properties, clinical efficacy, and safety profile.

Pharmacological Profile

Receptor Binding and Mechanism of Action

this compound is primarily known as a selective agonist for the M1 and M4 muscarinic receptors. Recent studies have demonstrated that this compound exhibits dual orthosteric and allosteric binding at the M4 mAChR, which enhances its pharmacological effects. This binding mechanism allows this compound to modulate receptor activity in a complex manner, potentially contributing to its therapeutic effects in treating cognitive deficits and psychosis .

Efficacy in Clinical Studies

Schizophrenia Treatment

this compound has been investigated for its efficacy in treating schizophrenia, particularly through the combination with trospium chloride to mitigate side effects. A pivotal study involving 256 participants reported significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores among those treated with this compound-trospium compared to placebo. Specifically, the treatment group exhibited a mean change of −20.6 in PANSS scores versus −12.2 in the placebo group (P < 0.001) at week 5 .

| Outcome Measure | This compound-Trospium Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| PANSS Total Score Change | -20.6 | -12.2 | P < 0.001 |

| Response Rate (>30% improvement) | 54.8% | 28.3% | P < 0.0001 |

Cognitive Improvement

In addition to its effects on psychotic symptoms, this compound has shown promise in improving cognitive function in patients with schizophrenia. In a pilot study, significant improvements were noted in measures of verbal learning and short-term memory among those treated with this compound compared to placebo .

Safety and Tolerability

Despite its therapeutic potential, this compound's development has been challenged by adverse effects, particularly gastrointestinal disturbances and excessive sweating. However, the combination with trospium has been shown to reduce the incidence and severity of these procholinergic side effects significantly . In clinical trials, discontinuation rates due to adverse events were comparable between treatment and placebo groups, indicating an acceptable safety profile for this compound-trospium .

Case Studies

Case Study: Efficacy in Cognitive Impairment

A case study involving a patient with Alzheimer's-type dementia treated with this compound demonstrated notable improvements in cognitive deficits after four weeks of treatment. The patient's cognitive assessment scores improved significantly compared to baseline measurements, supporting further investigation into this compound's role in managing cognitive symptoms associated with neurodegenerative diseases .

属性

IUPAC Name |

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLJIIDDOBNFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157286 | |

| Record name | Xanomeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131986-45-3 | |

| Record name | Xanomeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131986-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanomeline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanomeline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanomeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanomeline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANOMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ORI6L73CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。